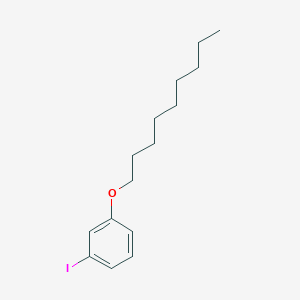

1-Iodo-3-(nonyloxy)benzene

Descripción

1-Iodo-3-(nonyloxy)benzene is an aromatic compound featuring a benzene ring substituted with an iodine atom at the 1-position and a nonyloxy group (C₉H₁₉O–) at the 3-position. The iodine atom facilitates participation in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nonyloxy group imparts significant hydrophobicity, making the compound valuable in surfactant design, phase-transfer catalysis, and materials science .

Propiedades

IUPAC Name |

1-iodo-3-nonoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23IO/c1-2-3-4-5-6-7-8-12-17-15-11-9-10-14(16)13-15/h9-11,13H,2-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQCGIWPJMRKPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Iodo-3-(nonyloxy)benzene can be synthesized through several methods, including:

Iodination of 3-(nonyloxy)benzene: This method involves the direct iodination of 3-(nonyloxy)benzene using iodine and an oxidizing agent such as nitric acid or a halogenating agent like N-iodosuccinimide (NIS) under mild conditions.

Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of 3-(nonyloxy)benzene with an iodoarene under palladium catalysis.

Industrial Production Methods: Industrial production of 1-iodo-3-(nonyloxy)benzene typically involves scalable and efficient methods such as the Suzuki-Miyaura coupling due to its mild reaction conditions and high yields .

Análisis De Reacciones Químicas

Types of Reactions: 1-Iodo-3-(nonyloxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.

Oxidation and Reduction: The nonyloxy group can undergo oxidation to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under basic conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or other substituted benzenes can be formed.

Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

1-Iodo-3-(nonyloxy)benzene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Material Science: It can be used in the preparation of advanced materials such as liquid crystals and polymers.

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds and drug candidates.

Mecanismo De Acción

The mechanism of action of 1-iodo-3-(nonyloxy)benzene primarily involves its reactivity as an aryl iodide. The iodine atom can undergo oxidative addition to transition metals, facilitating various coupling reactions. The nonyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Key analogs differ in substituents at the 3-position, altering electronic, steric, and solubility properties. Below is a comparative analysis:

Table 1: Key Structural Analogs of 1-Iodo-3-(nonyloxy)benzene

*Calculated based on molecular formula.

Stability and Handling

- Nitro Derivatives : 1-Iodo-3-nitrobenzene is light-sensitive and may decompose explosively under heat .

- Siloxy Derivatives: 1-Iodo-3-(trimethylsiloxy)benzene is moisture-sensitive but offers hydrolytic protection for phenolic OH groups .

- Trifluoromethyl Derivatives : Enhanced thermal stability due to CF₃– group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.